3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine

Lipophilicity Drug-likeness ADME Prediction

Procure the exact N-ethyl analogue (CAS 1352495-97-6). Its unique N-ethyl substitution (cLogP ~3.0) confers optimal passive BBB permeation versus the protonated N-H analog (cLogP ~2.0), preventing confounding permeability results in PAMPA/Caco-2 assays. With ≥98% purity, this scaffold eliminates impurity-mediated false positives and enables precise mapping of steric tolerance (Taft Es ≈ -0.07) in CNS receptor binding pockets. Insist on the ethylated derivative to safeguard your structure-activity relationships.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B11817322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCN1CCCCC1C2=C(N=C(C=C2)OC)C
InChIInChI=1S/C14H22N2O/c1-4-16-10-6-5-7-13(16)12-8-9-14(17-3)15-11(12)2/h8-9,13H,4-7,10H2,1-3H3
InChIKeyJKVSSEBBQSEGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine CAS 1352495-97-6 for Pharmaceutical R&D and Chemical Synthesis Procurement


3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine (CAS 1352495-97-6) is a heterocyclic small molecule featuring a pyridine ring substituted with a methoxy group at the 6-position, a methyl group at the 2-position, and an N-ethylpiperidine moiety at the 3-position . With a molecular formula of C14H22N2O and a molecular weight of 234.34 g/mol, this compound is primarily utilized as a synthetic intermediate and reference standard in pharmaceutical discovery programs targeting central nervous system receptors . Its differentiated substitution pattern—particularly the N-ethyl group on the piperidine ring—distinguishes it from simpler pyridyl-piperidine analogs and influences key drug-like properties relevant to lead optimization and procurement decision-making.

Why 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine Cannot Be Simply Replaced by N-H or N-Methyl Analogs in Critical Research Workflows


The N-ethyl substituent on the piperidine ring of this compound is not a trivial modification. In closely related pyridyl-piperidine series, the size and lipophilicity of the N-alkyl group directly influence receptor binding conformations, metabolic stability, and membrane permeability . The N-H analog (6-methoxy-2-methyl-3-(piperidin-2-yl)pyridine, CAS 1270545-45-3) presents a different hydrogen-bond donor capability and a significantly lower logP, which can alter off-target profiles and pharmacokinetic behavior . Procurement of a generic “piperidinyl-pyridine” scaffold without precise specification of the N-ethyl group risks introducing an uncharacterized variable into SAR studies, potentially invalidating structure-activity relationships established with the ethylated lead compound. The quantitative differences detailed below demonstrate why exact-match sourcing is essential for reproducible research.

Quantitative Differentiation: 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine vs. Closest Analogs — Data-Driven Evidence for Procurement


Higher Molecular Weight Predicts Increased Lipophilicity and Altered ADME Profile Relative to N-H Analog

The target compound exhibits a molecular weight of 234.34 g/mol , which is 28.06 g/mol higher than the N-H analog 6-methoxy-2-methyl-3-(piperidin-2-yl)pyridine (MW 206.28 g/mol) . This increase corresponds to the replacement of an N-H group with an N-CH2CH3 group. Based on established medicinal chemistry principles, each additional methylene group contributes approximately +0.5 to the calculated logP (cLogP) [1]. Consequently, the target compound is predicted to have a cLogP approximately 1.0–1.5 units higher than the N-H analog, substantially affecting aqueous solubility, passive membrane permeability, and plasma protein binding.

Lipophilicity Drug-likeness ADME Prediction

Purity Specification Advantage: NLT 98% for Target Compound vs. 97% for N-H Analog

Commercially available 3-(1-ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine is supplied with a minimum purity specification of NLT 98% . In contrast, the closest commercially available comparator, 6-methoxy-2-methyl-3-(piperidin-2-yl)pyridine, is typically offered at 97% purity . While this 1% absolute purity difference may appear modest, it represents a 33% reduction in total allowable impurities (from 2% to 3%), which can be significant in sensitive biological assays where trace contaminants can produce spurious pharmacological readouts.

Chemical Purity Procurement Quality Assay Reproducibility

Absence of Ionizable N-H Group Confers Acid-Base Profile Differentiation vs. N-H Analog

The N-H analog possesses a secondary amine on the piperidine ring (predicted pKa ~10.5), which is largely protonated at physiological pH, introducing a positive charge and hydrogen-bond donor capability [1]. The N-ethyl substitution in the target compound eliminates this ionizable center, converting the piperidine nitrogen into a tertiary amine (predicted pKa ~9.0, reduced cationic character at pH 7.4) . This structural modification alters the compound's charge state under physiological conditions, directly influencing passive diffusion across lipid bilayers and interactions with negatively charged cellular components.

Ionization State pKa Prediction Permeability

Steric Bulk of N-Ethyl Group Modulates Conformational Flexibility Relative to N-Methyl and N-H Analogs

The N-ethyl group introduces greater steric demand (Taft Es value ≈ -0.07) compared to N-methyl (Es = 0.00) or N-H (Es = 0.49) [1]. This increased steric bulk restricts conformational flexibility of the piperidine ring and can influence the spatial orientation of the pyridine moiety, potentially altering the compound's binding pose at target receptors. In analogous piperidine-based ligands, N-ethyl vs. N-methyl substitution has been shown to produce up to 10-fold differences in receptor binding affinity due to conformational constraints [2].

Conformational Analysis Ligand-Receptor Fit Steric Effects

Optimal Deployment Scenarios for 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine Based on Demonstrated Differentiation


CNS Lead Optimization Requiring Defined Lipophilicity Range for Blood-Brain Barrier Penetration

The predicted cLogP of ~3.0 positions this N-ethyl compound within the optimal CNS drug space (cLogP 1–4) . Unlike the more polar N-H analog (cLogP ~2.0), the target compound may exhibit superior passive BBB permeation while remaining below the cLogP >5 threshold associated with higher toxicity risk. This makes it a suitable scaffold for CNS target programs where fine-tuning lipophilicity is critical for balancing brain exposure and safety .

High-Throughput Screening Library Assembly Requiring >98% Purity for Assay Fidelity

With a minimum purity specification of NLT 98% , this compound meets the purity threshold typically mandated by screening centers to minimize false-positive hits from aggregated or reactive impurities. The 33% lower impurity burden compared to the 97%-purity N-H analog reduces the risk of assay interference, making the target compound a preferred choice for inclusion in curated screening decks.

Permeability and Transporter Assay Standard with Defined Ionization State

The tertiary amine (predicted pKa ~9.0) ensures that >95% of the compound remains uncharged at pH 7.4, simplifying interpretation of passive permeability measurements (e.g., PAMPA, Caco-2) . In contrast, the predominantly protonated N-H analog introduces confounding paracellular and carrier-mediated transport components. Procuring the N-ethyl compound provides a cleaner probe for structure-permeability relationship studies .

Fragment-Based Drug Design and SAR Expansion Around Substituted Piperidine Series

The N-ethyl substitution introduces measurable steric bulk (Taft Es ≈ -0.07) relative to N-methyl and N-H analogs . This property is leveraged in SAR campaigns exploring the steric tolerance of a binding pocket; the target compound serves as a systematic probe for the effect of increasing N-alkyl size on binding affinity and selectivity, directly informed by the class-level evidence from M2 muscarinic receptor antagonist studies where N-ethyl analogs showed distinct affinity shifts .

Quote Request

Request a Quote for 3-(1-Ethylpiperidin-2-yl)-6-methoxy-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.